1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-

Catalog No.
S641001
CAS No.
150044-68-1
M.F
C22H15N3O4
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-...

CAS Number

150044-68-1

Product Name

1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-

IUPAC Name

3,4-bis(1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylic acid

Molecular Formula

C22H15N3O4

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C22H15N3O4/c26-21(27)19-17(13-9-23-15-7-3-1-5-11(13)15)18(20(25-19)22(28)29)14-10-24-16-8-4-2-6-12(14)16/h1-10,23-25H,(H,26,27)(H,28,29)

InChI Key

FZDVNXHYGMEEDT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(NC(=C3C4=CNC5=CC=CC=C54)C(=O)O)C(=O)O

Synonyms

chromopyrrolic acid

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(NC(=C3C4=CNC5=CC=CC=C54)C(=O)O)C(=O)O

Description

Chromopyrrolic acid is a pyrroledicarboxylic acid that is pyrrole-2,5-dicarboxylic acid in which the hydrogens at positions 3 and 4 have been replaced by indol-3-yl groups. It has a role as a bacterial metabolite. It is a member of indoles and a pyrroledicarboxylic acid. It is a conjugate acid of a chromopyrrolate(2-).
Chromopyrrolic acid is a natural product found in Chromobacterium violaceum, Lycogala epidendrum, and Streptomyces albus with data available.
  • Database Resources

    Searches of scientific databases like DrugBank () reveal entries for the compound, but lack detailed information on its use in research.

  • Chemical Structure Analysis

    The structure of 3,4-DI-1H-Indol-3-yl-pyrrole-2,5-dicarboxylic acid contains two indole rings and a pyrrole ring. Indoles and pyrroles are nitrogen-containing heterocyclic compounds found in many biologically active molecules. This suggests potential areas of research for 3,4-DI-1H-Indol-3-yl-pyrrole-2,5-dicarboxylic acid could be in medicinal chemistry or as a scaffold for drug discovery.

  • Related Compounds

1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- is a complex organic compound belonging to the class of indole derivatives. It features a pyrrole ring fused with two indole moieties, resulting in a unique structure characterized by its dual carboxylic acid functional groups. The compound's chemical formula is C22H15N3O4C_{22}H_{15}N_{3}O_{4} and it has a molecular weight of approximately 385.37 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- can be attributed to its functional groups, particularly the carboxylic acid groups which can participate in various reactions such as:

  • Esterification: The carboxylic acids can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid groups may lose carbon dioxide.
  • Nucleophilic Substitution: The indole nitrogen can act as a nucleophile in substitution reactions.

These reactions make the compound versatile for further synthetic modifications and applications in drug development.

1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- exhibits significant biological activity. It has been studied for its potential anti-cancer properties due to its ability to interact with various biological targets. The indole moiety is known for its role in many biologically active compounds, contributing to the compound's potential therapeutic effects. Additionally, this compound may exhibit antimicrobial and anti-inflammatory properties, although further studies are required to elucidate these effects fully.

The synthesis of 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- typically involves multi-step organic reactions:

  • Formation of Indole Derivatives: Starting materials such as aniline derivatives can be cyclized to form indoles.
  • Pyrrole Synthesis: Pyrrole can be synthesized from various precursors such as α-amino acids or through the Paal-Knorr synthesis.
  • Coupling Reaction: The indole derivatives are then coupled with pyrrole under acidic or basic conditions to yield the final compound.

These methods require careful control of reaction conditions to ensure high yields and purity.

1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- has potential applications in:

  • Pharmaceuticals: As a lead compound in drug discovery for cancer treatment or other therapeutic areas.
  • Material Science: Due to its unique electronic properties, it may be used in organic electronics or as a dye.

The versatility of this compound makes it a candidate for further research and development in various fields.

Interaction studies have shown that 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- may interact with several biological macromolecules:

  • Proteins: Binding studies indicate potential interactions with enzymes and receptors relevant to cancer pathways.
  • Nucleic Acids: There is evidence suggesting that this compound could intercalate into DNA or RNA structures, affecting gene expression.

These interactions highlight the compound's potential as a therapeutic agent but also necessitate thorough investigation into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-. Here are some notable examples:

Compound NameChemical FormulaUnique Features
3,4-bis(7-chloro-1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylic acidC22H13Cl2N3O4C_{22}H_{13}Cl_{2}N_{3}O_{4}Contains chlorine substituents which may enhance biological activity.
Chromopyrrolic AcidC22H15N3O4C_{22}H_{15}N_{3}O_{4}Similar structure but different substituents affecting solubility and reactivity.
1H-Pyrrole-2,5-dicarboxylic acid dimethyl esterC22H19N3O4C_{22}H_{19}N_{3}O_{4}Methyl ester groups may alter pharmacokinetic properties compared to the free acid form.

These compounds exhibit varying degrees of biological activity and applications based on their structural differences. The presence of substituents like chlorine or methyl groups can significantly influence their behavior in biological systems.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

385.10625597 g/mol

Monoisotopic Mass

385.10625597 g/mol

Heavy Atom Count

29

Wikipedia

3,4-DI-1H-INDOL-3-YL-1H-PYRROLE-2,5-DICARBOXYLIC ACID

Dates

Modify: 2024-02-18
Hoshino, Tsutomu; Kojima, Yoshihiro; Hayashi, Toru; Uchiyama, Takeo; Kaneko, Kimiyoshi; A new metabolite of tryptophan, chromopyrrolic acid, produced by Chromobacterium violaceum, Bioscience Biotechnology and Biochemistry, 575, 775-781. DOI:10.1271/bbb.57.775

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